molecular formula C10H11BrFN B8015929 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline

Cat. No.: B8015929
M. Wt: 244.10 g/mol
InChI Key: VWFIWDRALSFPCD-UHFFFAOYSA-N
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Description

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline typically involves the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylmethylation: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and cyclopropylmethylation processes. These processes are optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The aniline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted anilines or thiols.

    Oxidation: Quinone derivatives.

    Reduction: Amines.

Scientific Research Applications

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological processes involving brominated and fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methyl-5-fluoroaniline: Similar structure but lacks the cyclopropylmethyl group.

    2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline: Similar structure but with the fluorine atom at a different position on the aniline ring.

    2-chloro-N-(cyclopropylmethyl)-5-fluoroaniline: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline is unique due to the combination of bromine, fluorine, and cyclopropylmethyl groups, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFIWDRALSFPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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